2-(2,5-dichlorophenoxy)-N-ethylethanamine;hydrochloride
Description
2-(2,5-dichlorophenoxy)-N-ethylethanamine;hydrochloride is a chemical compound that belongs to the class of phenoxy herbicides. It is known for its applications in various fields, including agriculture, medicine, and scientific research. This compound is characterized by the presence of two chlorine atoms attached to a phenoxy group, which is further connected to an ethylethanamine moiety.
Properties
IUPAC Name |
2-(2,5-dichlorophenoxy)-N-ethylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO.ClH/c1-2-13-5-6-14-10-7-8(11)3-4-9(10)12;/h3-4,7,13H,2,5-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYWTUAXXJSLSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=C(C=CC(=C1)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dichlorophenoxy)-N-ethylethanamine;hydrochloride typically involves the following steps:
Preparation of 2,5-dichlorophenol: This is achieved by chlorination of phenol using chlorine gas in the presence of a catalyst such as ferric chloride.
Formation of 2,5-dichlorophenoxyacetic acid: The 2,5-dichlorophenol is then reacted with monochloroacetic acid in an alkaline medium to form 2,5-dichlorophenoxyacetic acid.
Conversion to 2-(2,5-dichlorophenoxy)-N-ethylethanamine: The 2,5-dichlorophenoxyacetic acid is then reacted with ethylamine under controlled conditions to form the desired amine compound.
Formation of the hydrochloride salt: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt of 2-(2,5-dichlorophenoxy)-N-ethylethanamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dichlorophenoxy)-N-ethylethanamine;hydrochloride undergoes various chemical reactions, including:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
